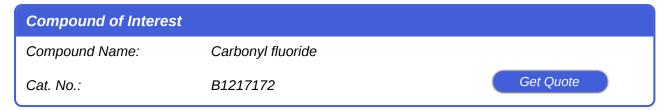


Application Notes and Protocols for Metal-Catalyzed Reactions Involving Acyl Fluorides

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For Researchers, Scientists, and Drug Development Professionals

Acyl fluorides have emerged as versatile and highly valuable reagents in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their unique balance of stability and reactivity makes them superior alternatives to more traditional acylating agents like acyl chlorides. This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions involving acyl fluorides, with a focus on palladium-and nickel-catalyzed transformations that are crucial for the construction of complex molecular architectures.

Introduction to Acyl Fluorides

Acyl fluorides offer several advantages over other acyl halides:

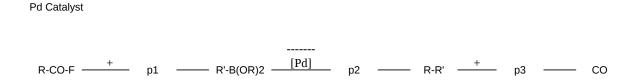
- Enhanced Stability: The strong carbon-fluorine bond imparts greater stability towards moisture and silica gel chromatography, simplifying handling and purification.[1]
- Tunable Reactivity: While more stable, the C-F bond can be readily activated by various transition metal catalysts, allowing for controlled reactivity in a range of transformations.[1]
- Reduced Side Reactions: Their use often minimizes side reactions commonly observed with more reactive acylating agents.[2]

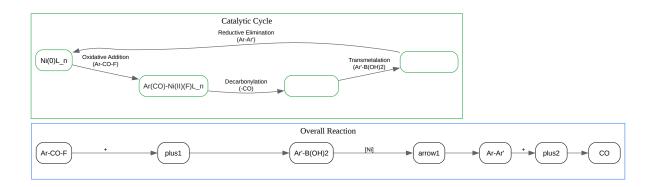


Palladium-Catalyzed Decarbonylative Alkylation of Acyl Fluorides

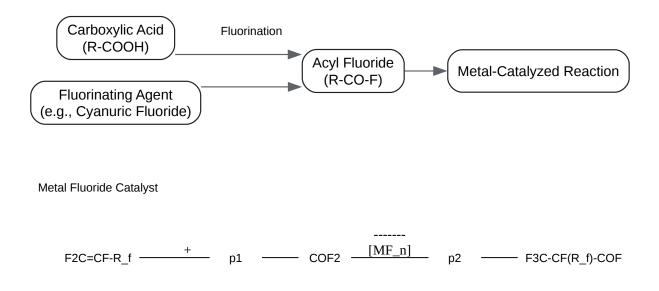
Palladium-catalyzed decarbonylative alkylation of acyl fluorides provides an efficient method for the formation of $C(sp^2)-C(sp^3)$ bonds, which are ubiquitous in pharmaceutical compounds. This reaction allows for the coupling of an aryl or vinyl group (from the acyl fluoride) with an alkyl group derived from an organoboron reagent.

General Reaction Scheme









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- 2. youtube.com [youtube.com]
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